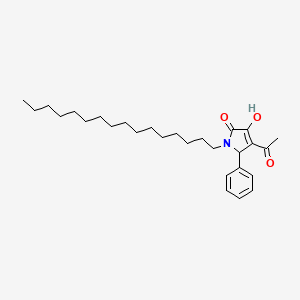![molecular formula C18H12N6O5 B11515074 N,N'-bis(1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11515074.png)
N,N'-bis(1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of benzodioxole and oxadiazolopyrazine moieties, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction, where benzodioxole derivatives are coupled with oxadiazolopyrazine intermediates . The reaction conditions often involve the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazolopyrazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: This compound shares a similar core structure but differs in the substituents on the benzodioxole rings.
BAM15 (N5,N6-bis(2-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine): Known for its mitochondrial targeting properties and potential use in cancer therapy.
Uniqueness
N5,N6-BIS(2H-1,3-BENZODIOXOL-5-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to its specific combination of benzodioxole and oxadiazolopyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12N6O5 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-N,6-N-bis(1,3-benzodioxol-5-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H12N6O5/c1-3-11-13(27-7-25-11)5-9(1)19-15-16(22-18-17(21-15)23-29-24-18)20-10-2-4-12-14(6-10)28-8-26-12/h1-6H,7-8H2,(H,19,21,23)(H,20,22,24) |
InChI Key |
KYWPWFFDSSCXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B11515002.png)
![2-({2-[(2-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-butoxyphenyl)acetamide](/img/structure/B11515003.png)
![5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11515008.png)
![(3E)-3-[4-(benzyloxy)-3,5-diiodobenzylidene]-5-phenylfuran-2(3H)-one](/img/structure/B11515010.png)

![3-(4-Tert-butylphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B11515018.png)
![(4Z)-4-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11515022.png)
![6-Amino-4-(4-butoxy-3-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11515023.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(5-methylpyridin-2-YL)acetamide](/img/structure/B11515024.png)
![4-[(8xi,9xi,14xi,17beta)-Androstan-17-yloxy]-4-oxobutanoic acid](/img/structure/B11515035.png)
![5-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11515041.png)
![4-(10-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11515047.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11515050.png)
